molecular formula C8H12N6 B14178901 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile CAS No. 20776-81-2

4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile

Cat. No.: B14178901
CAS No.: 20776-81-2
M. Wt: 192.22 g/mol
InChI Key: IABHWYRRXGOAKL-UHFFFAOYSA-N
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Description

4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring. The general reaction scheme is as follows:

    Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

    Reagent: Ethylamine

    Solvent: Anhydrous conditions, often using solvents like acetonitrile or dichloromethane

    Temperature: Typically conducted at low temperatures to control the reaction rate and selectivity

The reaction proceeds through the stepwise replacement of chlorine atoms with ethylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in further substitution reactions, where the ethylamino groups can be replaced with other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or amines under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can lead to the formation of amines and other breakdown products.

Scientific Research Applications

4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. In the context of herbicidal activity, it interferes with photosynthesis by inhibiting the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, causing oxidative damage and ultimately plant death.

Comparison with Similar Compounds

Similar Compounds

    Simazine: 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine

    Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine

    Propazine: 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine

    Prometone: 2-methoxy-4,6-bis(isopropylamino)-1,3,5-triazine

Uniqueness

4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

20776-81-2

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4,6-bis(ethylamino)-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C8H12N6/c1-3-10-7-12-6(5-9)13-8(14-7)11-4-2/h3-4H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

IABHWYRRXGOAKL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)C#N)NCC

Origin of Product

United States

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